1-(3,4-Difluorobenzyl)-1H-pyrrole
Overview
Description
Scientific Research Applications
Anion Receptors and Sensing Applications
1-(3,4-Difluorobenzyl)-1H-pyrrole has been utilized in the synthesis of specific compounds like octamethyloctafluorocalix[4]pyrrole and 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline. These compounds act as neutral anion receptors, showing augmented affinities for anions such as fluoride, chloride, or dihydrogen phosphate. This increased affinity is particularly notable in binding chloride and dihydrogen phosphate anions. The enhancements in anion-binding properties enable the use of these compounds as sensors, with certain compounds even showing naked-eye detectable changes, like color changes in the presence of phosphate anions (Anzenbacher et al., 2000).
Conductivity and Electropolymerization
Compounds derived from 1-(3,4-Difluorobenzyl)-1H-pyrrole have been investigated for their conductive properties. A study on copolymers containing pyrrole units, including derivations of 1-(3,4-Difluorobenzyl)-1H-pyrrole, explored their utility in gas and vapor sensing. These copolymers displayed varied conductive properties, which could be leveraged for creating specific toxic gas and vapor detectors (Hosseini & Entezami, 2003).
Applications in Organic Synthesis
The versatility of 1-(3,4-Difluorobenzyl)-1H-pyrrole extends to its use in organic synthesis. It functions as a building block for constructing various pyrrole derivatives. For instance, it's been used in synthesizing unsymmetrically 3,4-disubstituted pyrroles through methods involving regiospecific mono-halogenation and cross-coupling reactions. This showcases its potential in creating diverse pyrrole compounds with a range of substitution patterns, which can have various applications in chemical synthesis and drug development (Chan et al., 1997).
Luminescent Polymer Development
Another fascinating application lies in the development of highly luminescent polymers. Compounds containing derivations of 1-(3,4-Difluorobenzyl)-1H-pyrrole, such as the pyrrolo[3,4-c]pyrrole-1,4-dione unit, have been incorporated into polymers. These polymers exhibit strong fluorescence, high quantum yields, and are soluble in common organic solvents. Their distinct optical and electrochemical properties make them candidates for use in optoelectronic devices (Zhang & Tieke, 2008).
Safety and Hazards
The safety data sheet for “3,4-Difluorobenzyl alcohol”, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions might be necessary for handling “1-(3,4-Difluorobenzyl)-1H-pyrrole”.
Mechanism of Action
Mode of Action
The exact mode of action of 1-(3,4-Difluorobenzyl)-1H-pyrrole is currently unknown . It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the difluorobenzyl group may enhance the compound’s binding affinity to its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,4-Difluorobenzyl)-1H-pyrrole . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by the physiological and pathological state of the organism.
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEAXJYVELINPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzyl)-1H-pyrrole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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